7-Bromo-3-iodoquinoline
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Overview
Description
7-Bromo-3-iodoquinoline is a compound with the CAS Number: 1416440-61-3 . It has a molecular weight of 333.95 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-Bromo-3-iodoquinoline, has been a topic of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The InChI code for 7-Bromo-3-iodoquinoline is 1S/C9H5BrIN/c10-7-2-1-6-3-8 (11)5-12-9 (6)4-7/h1-5H . This indicates that the compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
7-Bromo-3-iodoquinoline has a molecular weight of 333.95 . It is typically stored at room temperature and is usually in powder form .Scientific Research Applications
Organic Synthesis
7-Bromo-3-iodoquinoline is a halogenated quinoline that can be used as a building block in organic synthesis . Its bromo and iodo substituents make it a versatile compound for various coupling reactions.
Medicinal Chemistry
Quinoline derivatives have been widely studied in medicinal chemistry . Given that 7-Bromo-3-iodoquinoline is a quinoline derivative, it could potentially be used to synthesize new pharmaceuticals.
Drug Discovery
The quinoline scaffold is a vital part of many pharmaceuticals . Therefore, 7-Bromo-3-iodoquinoline could be used as a starting point in the discovery of new drugs.
Material Science
In material science, halogenated compounds like 7-Bromo-3-iodoquinoline are often used in the synthesis of new materials . Its unique structure could potentially lead to materials with novel properties.
Chromatography
Halogenated compounds are often used as standards or markers in chromatography . 7-Bromo-3-iodoquinoline could potentially be used in this capacity.
Industrial Chemistry
7-Bromo-3-iodoquinoline could also find use in industrial chemistry . Its halogen substituents could be replaced with other groups, leading to a wide variety of compounds.
Safety and Hazards
Mechanism of Action
Target of Action
7-Bromo-3-iodoquinoline is a derivative of quinoline , a heterocyclic compound that has been widely used in medicinal chemistry
Mode of Action
As a quinoline derivative, it may share some of the biological activities common to other quinoline compounds . These compounds often interact with their targets, leading to changes at the molecular and cellular levels . .
Biochemical Pathways
Quinoline derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may affect multiple pathways
Result of Action
As a quinoline derivative, it may exhibit a range of biological activities . .
properties
IUPAC Name |
7-bromo-3-iodoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYDYCSOXGKFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-iodoquinoline | |
CAS RN |
1416440-61-3 |
Source
|
Record name | 7-bromo-3-iodoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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